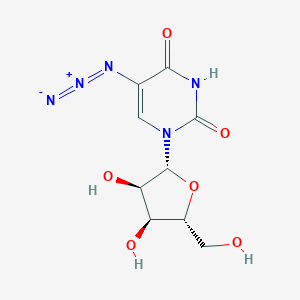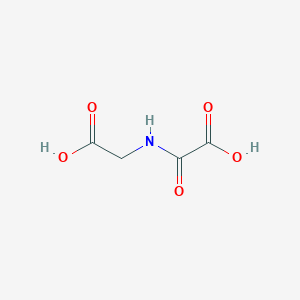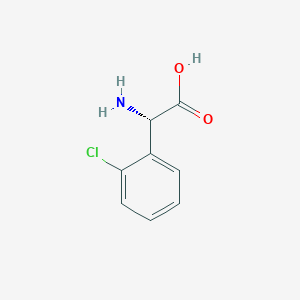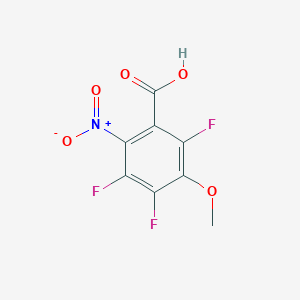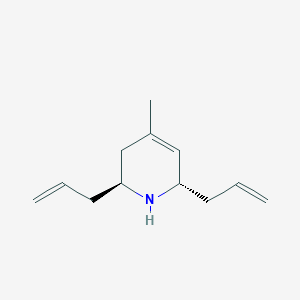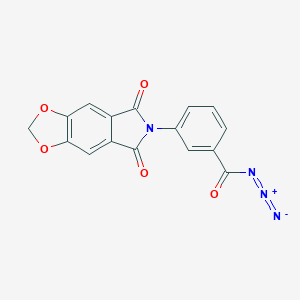
3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. It has also been proposed that this compound may act as a DNA intercalator, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II. Physiologically, it has been shown to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide in lab experiments is its potential anticancer properties. This compound may be useful in the development of new cancer treatments. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide. One direction is to further investigate its potential anticancer properties and optimize its use in cancer treatment. Another direction is to explore its applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has been achieved using different methods. One method involves the reaction of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoic acid with sodium azide in the presence of a coupling agent. Another method involves the reaction of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl chloride with sodium azide in the presence of a base. The synthesis method used depends on the availability of reagents and the desired yield.
Wissenschaftliche Forschungsanwendungen
3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer properties. In materials science, it has been used as a building block for the synthesis of new materials. In organic synthesis, it has been used as a reagent for the preparation of various compounds.
Eigenschaften
CAS-Nummer |
151391-35-4 |
|---|---|
Produktname |
3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide |
Molekularformel |
C16H8N4O5 |
Molekulargewicht |
336.26 g/mol |
IUPAC-Name |
3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide |
InChI |
InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2 |
InChI-Schlüssel |
KWBRECSKGKGJMI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
Synonyme |
3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide MPB-N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



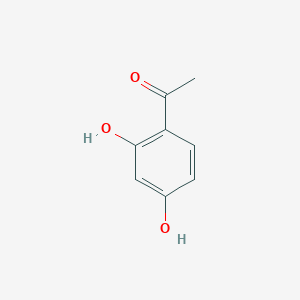
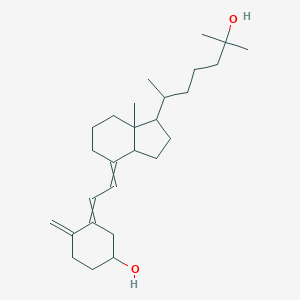
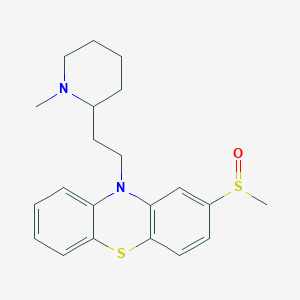
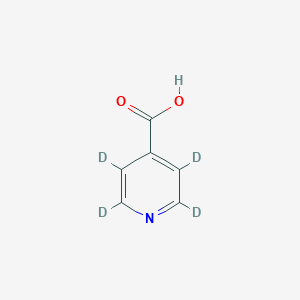
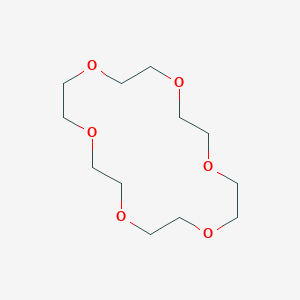
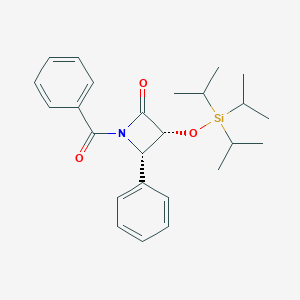
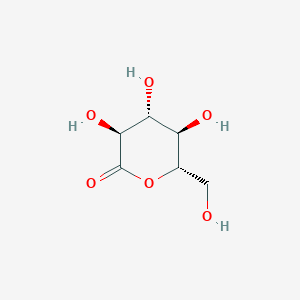
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

